molecular formula C26H18N2O2S B2863558 (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 477486-14-9

(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2863558
CAS No.: 477486-14-9
M. Wt: 422.5
InChI Key: LHUHTTSYGPOMKB-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is a compound that belongs to the group of azole heterocycles . Azoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives, which include “this compound”, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Environmental-Friendly Synthesis Techniques

A study by Saini et al. (2019) details an environmentally benign, transition-metal-free synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, showcasing an efficient method that could be applicable for synthesizing compounds including "(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" (Saini, Saunthwal, Kumar, & Verma, 2019).

Anticancer Activity

Ravinaik et al. (2021) reported on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity across various cancer cell lines. This suggests potential research applications of similar compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior to understand the role of methyl functionality and multiple non-covalent interactions in gelation. This research highlights the material science applications of similar compounds (Yadav & Ballabh, 2020).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) developed 5-arylidene derivatives with antimicrobial properties, involving fluorine atoms in the benzoyl group. Their work underscores the antimicrobial research potential of benzamide derivatives, which could extend to "this compound" (Desai, Rajpara, & Joshi, 2013).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities can be explored .

Properties

IUPAC Name

4-benzoyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c1-28-22-16-15-17-7-5-6-10-21(17)24(22)31-26(28)27-25(30)20-13-11-19(12-14-20)23(29)18-8-3-2-4-9-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHTTSYGPOMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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